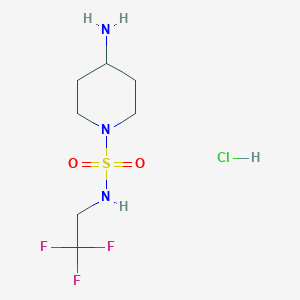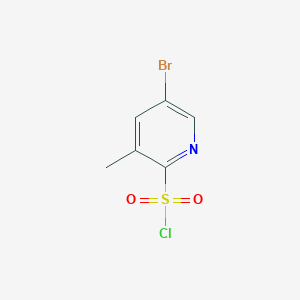
5-Bromo-3-methylpyridine-2-sulfonyl chloride
Overview
Description
5-Bromo-3-methylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H5BrClNO2S and a molecular weight of 270.53 . It is used in scientific research and has diverse applications ranging from synthesizing pharmaceuticals to studying organic reactions.
Molecular Structure Analysis
The InChI code for 5-Bromo-3-methylpyridine-2-sulfonyl chloride is 1S/C6H5BrClNO2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-3-methylpyridine-2-sulfonyl chloride are not detailed in the search results, similar compounds like 5-bromo-2-methylpyridine have been demonstrated to function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-3-methylpyridine-2-sulfonyl chloride include a molecular weight of 270.53 . Unfortunately, other specific properties such as boiling point, melting point, and density were not available in the search results.Scientific Research Applications
Organic Synthesis Intermediates
5-Bromo-3-methylpyridine-2-sulfonyl chloride: is widely used as an intermediate in organic synthesis. Its reactive sulfonyl chloride group can undergo various substitution reactions, making it a versatile building block for constructing complex organic molecules. This compound can be utilized to synthesize a range of pyridine derivatives, which are valuable in developing pharmaceuticals and agrochemicals .
Suzuki Cross-Coupling Reactions
This compound is instrumental in Suzuki cross-coupling reactions, a type of palladium-catalyzed cross-coupling process. It is used to create novel pyridine-based derivatives with potential applications in medicinal chemistry. These derivatives can be further explored for their biological activities, including anti-thrombolytic and biofilm inhibition properties .
Liquid Crystal Technology
The molecular structure of 5-Bromo-3-methylpyridine-2-sulfonyl chloride allows it to be used in the synthesis of chiral dopants for liquid crystals. These dopants are essential for controlling the properties of liquid crystals, which are used in displays and other optical applications. The compound’s derivatives can be analyzed using Density Functional Theory (DFT) to predict their behavior as liquid crystal components .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor for the synthesis of various bioactive molecules. Its incorporation into drug molecules can enhance their pharmacological profile by improving potency, selectivity, or metabolic stability. The sulfonyl chloride moiety is particularly useful for introducing sulfonamide groups, which are present in many therapeutic agents .
Agrochemical Development
The reactivity of 5-Bromo-3-methylpyridine-2-sulfonyl chloride makes it a valuable intermediate in the development of agrochemicals. It can be used to create compounds with potential pesticidal or herbicidal activity. The bromine atom also provides a site for further functionalization, which is crucial for tailoring the activity of agrochemicals .
Material Science
In material science, this compound can be employed to synthesize new materials with unique properties. Its derivatives can be used as intermediates in the preparation of polymers, coatings, and other advanced materials. The ability to introduce various functional groups through the sulfonyl chloride moiety expands the possibilities for material innovation .
Safety and Hazards
5-Bromo-3-methylpyridine-2-sulfonyl chloride is classified as dangerous with a signal word of “Danger”. It falls under hazard class 6.1,8 with precautionary statements including P260-P264-P270-P271-P280-P301+P330+P331-P302+P352-P303+P361+P353-P304+P340-P305+P351+P338-P310-P403+P233-P405-P501 . The specific hazard statements are H301-H311-H314-H331 .
Mechanism of Action
Target of Action
This compound is likely used as a building block in the synthesis of more complex molecules, so its targets would depend on the specific molecules it’s used to create .
Mode of Action
As a sulfonyl chloride, it likely acts as an electrophile, reacting with nucleophiles in the course of synthetic reactions .
Biochemical Pathways
As a synthetic intermediate, its effects on biochemical pathways would be determined by the final compounds it’s used to synthesize .
Result of Action
As a synthetic intermediate, its effects would be determined by the final compounds it’s used to synthesize .
Action Environment
The action of 5-Bromo-3-methylpyridine-2-sulfonyl chloride, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals.
properties
IUPAC Name |
5-bromo-3-methylpyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWIGUQEROPRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



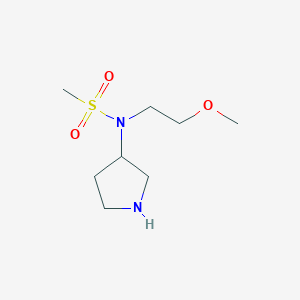
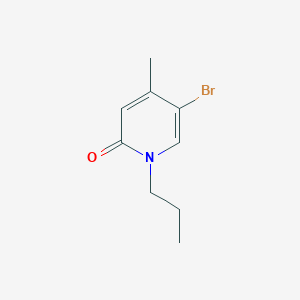
![1-[3-(Tetrahydropyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1449087.png)
![5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide](/img/structure/B1449088.png)
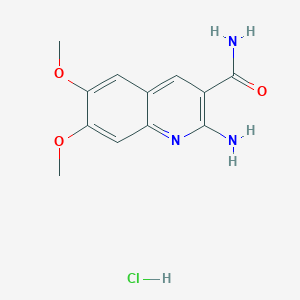
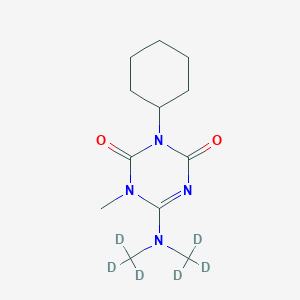
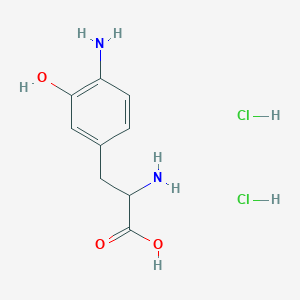

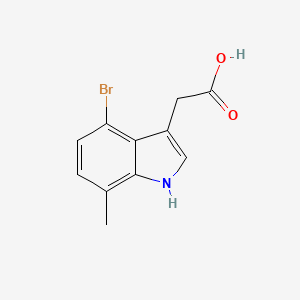
![[2-Methyl-4-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1449094.png)

